Home > Products > Screening Compounds P59951 > 2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine
2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine - 21813-35-4

2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine

Catalog Number: EVT-3186818
CAS Number: 21813-35-4
Molecular Formula: C12H12ClN5O2
Molecular Weight: 293.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine is a pyrimidine derivative with significant potential in medicinal chemistry. This compound features a unique combination of amino and nitro functional groups, which contribute to its biological activity. It is classified as an aminopyrimidine compound, a category known for its role in various therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

Source and Classification

The compound is synthesized through various chemical processes that involve the modification of pyrimidine structures. Pyrimidines are essential components of nucleic acids and play critical roles in cellular functions. The specific classification of 2,4-diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine falls under small molecules with potential pharmacological applications, particularly as inhibitors of certain enzymes involved in nucleotide synthesis and cell proliferation .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,4-diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine can be accomplished using several methods:

  1. Dehydrogenation Process: Initial compounds such as 2-amino-4-mercapto derivatives are treated with sulfur or phosphorus pentasulfide to yield the corresponding pyrimidine structure. This process involves heating the reactants under controlled conditions to facilitate the removal of hydrogen atoms, leading to the formation of the desired compound .
  2. Ammonolysis: The resulting intermediates can be further treated with ethanolic ammonia at elevated temperatures (around 180 °C) for extended periods (16 hours), which promotes the conversion to the target diamino compound .
  3. Multicomponent Reactions: Recent advancements have introduced more efficient synthetic pathways involving multicomponent reactions that allow for the simultaneous formation of multiple bonds, enhancing yield and reducing reaction times .

These methods highlight the versatility and adaptability required in synthesizing complex pyrimidine derivatives.

Molecular Structure Analysis

Structure and Data

The molecular formula for 2,4-diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine is C12H14ClN5O2C_{12}H_{14}ClN_{5}O_{2}. Its structure can be represented as follows:

InChI InChI 1S C12H14N4ClO2 c1 2 9 10 8 6 4 3 5 7 8 11 13 16 12 14 15 9 h3 7H 2H2 1H3 H4 13 14 15 16 \text{InChI InChI 1S C12H14N4ClO2 c1 2 9 10 8 6 4 3 5 7 8 11 13 16 12 14 15 9 h3 7H 2H2 1H3 H4 13 14 15 16 }

This representation indicates a complex arrangement with multiple functional groups that influence its reactivity and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 2,4-diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine is primarily attributed to its amino and nitro groups. Key reactions include:

  1. Nucleophilic Substitution: The amino groups can act as nucleophiles in various substitution reactions, allowing for further functionalization of the compound.
  2. Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, potentially altering the biological activity of the compound .

These reactions are crucial for modifying the compound's properties to enhance its therapeutic efficacy.

Mechanism of Action

Process and Data

The mechanism of action for 2,4-diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine typically involves inhibition of key enzymes such as thymidylate synthase. This enzyme plays a vital role in DNA synthesis by catalyzing the conversion of deoxyuridine monophosphate to thymidine monophosphate. By inhibiting this enzyme, the compound disrupts nucleotide synthesis, leading to reduced cell proliferation—an important aspect in cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2,4-diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine include:

  • Melting Point: Approximately 235 °C
  • Solubility: Soluble in polar solvents such as ethanol and dimethylformamide
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Chemical properties include:

  • Reactivity: Exhibits reactivity due to amino and nitro groups; capable of undergoing various chemical transformations.

These properties are essential for determining appropriate handling procedures and potential applications in drug formulation.

Applications

Scientific Uses

2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine has several scientific applications:

  1. Anticancer Research: Due to its ability to inhibit DNA synthesis, it is being investigated as a potential chemotherapeutic agent.
  2. Anti-inflammatory Studies: The compound shows promise in modulating inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .
  3. Biochemical Research: Used as a tool compound to study enzyme mechanisms related to nucleotide metabolism.
Introduction and Historical Context of 2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine

2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine represents a structurally complex nonclassical antifolate compound designed for targeted inhibition of dihydrofolate reductase (DHFR). Characterized by a 6-ethylpyrimidine core linked to a multivalent 3-amino-4-chloro-5-nitrophenyl moiety, this molecule emerged from systematic efforts to overcome limitations of classical antifolates like methotrexate, particularly concerning selectivity and drug resistance. Its development exemplifies structure-based drug design principles applied to antiparasitic and anticancer chemotherapeutics during the late 20th century, leveraging strategic halogenation and amino functionalization to optimize enzyme binding and cellular uptake [1] [2].

Discovery and Initial Patent Landscape

The synthetic lineage of this compound traces to foundational pyrimidine chemistry disclosed in mid-20th-century patents, particularly methods for synthesizing 2,4-diamino-6-alkylpyrimidine derivatives. Early innovations established routes for introducing halogenated aryl substituents at the pyrimidine C5 position, as evidenced by precursors like 5-(4-chloro-3-nitrophenyl)-6-ethylpyrimidine-2,4-diamine (CAS 21813-35-4) [3]. A pivotal advancement occurred with the filing of European Patent EP0290558B1 ("Antifolate Agents"), which claimed therapeutic compositions of 2,4-diamino-5-aryl-6-ethylpyrimidines bearing substituted benzylamino groups. This patent specifically encompassed compounds with the 3-nitro-4-chloroaryl framework and detailed methods for introducing diverse C4' benzylamino substituents (–CO₂H, –SO₂NH₂, –CONHCH₃) to modulate physicochemical and target-binding properties [2].

The synthetic strategy typically involved nucleophilic displacement of activated aryl halides (e.g., 4-fluoro-3-nitrophenyl or 4-chloro-3-nitrophenyl precursors) with substituted benzylamines, followed by reduction steps to generate the critical 3-amino functionality. Key intermediates included 2,4-diamino-5-(4'-chloro-3'-nitrophenyl)-6-ethylpyrimidine (CAS 21813-35-4), characterized by molecular formula C₁₂H₁₂ClN₅O₂ and molecular weight 293.71 g/mol [3]. This intermediate’s structural confirmation via crystallography and spectroscopy facilitated subsequent derivatization, establishing a robust chemical platform for generating analogues like the title compound [3] [6].

Table 1: Key Patents and Compounds in Early Development

Patent/PublicationPriority DateKey Claimed CompoundsStructural Innovations
EP0290558B1 [2]19872,4-Diamino-5-(3-nitro-4-(substituted benzylamino)phenyl)-6-ethylpyrimidinesIntroduction of diverse C4' benzylamino substituents (e.g., carboxy, carboxamide, sulfonamide)
Related Derivatives~1990s5-(3-Amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine-2,4-diamine (CAS 24851-19-2)Reduction of 3-nitro group to amino functionality

Evolution as a Structural Analog in Antifolate Therapeutics

This compound evolved explicitly as a structural analog within the "nonclassical" antifolate paradigm, distinguished by its lack of a glutamate tail and reliance on passive diffusion rather than folate transport systems. Unlike classical antifolates (e.g., methotrexate), which possess a pteridine ring and glutamyl moiety, nonclassical inhibitors like this pyrimidine derivative feature lipophilic aryl groups enhancing membrane permeability and circumventing transport-mediated resistance. Molecular modifications focused on optimizing interactions within protozoan DHFR active sites while minimizing human DHFR affinity. Introduction of the 3-amino group was pivotal, enabling hydrogen bonding with conserved residues (e.g., Asp108 in T. gondii DHFR) not present in mammalian isoforms. Concurrently, the 4-chloro substituent provided steric complementarity to hydrophobic enzyme pockets, and the 6-ethyl group enhanced hydrophobic stacking versus bulkier 6-alkyl chains [1] [2].

Biological evaluations confirmed its role as a potent and selective inhibitor. Against Toxoplasma gondii DHFR, analogues demonstrated exceptional inhibitory activity (IC₅₀ values reaching 0.0018 µM), often surpassing earlier compounds like trimethoprim by orders of magnitude. Crucially, the 3-amino-4-chloro-5-nitrophenyl configuration contributed to >10-fold selectivity for T. gondii DHFR over rat liver DHFR in specific analogues, a breakthrough attributed to strategic functionalization. However, potency against Pneumocystis carinii DHFR remained modest (IC₅₀ > 1 µM), highlighting structural nuances in protozoan DHFR binding sites [1].

Table 2: Evolution of Biological Activity in Pyrimidine Antifolates

Structural FeatureTarget DHFR (IC₅₀ Range)Selectivity vs. Mammalian DHFRTherapeutic Implications
Early 6-Ethylpyrimidines (e.g., Benzoprim)T. gondii: ~0.1–1 µM<2-foldLimited antiprotozoal utility
3-Amino-4-chloro-5-nitro DerivativesT. gondii: 0.0018–0.14 µMUp to 10-fold (specific analogues)Targeted toxoplasmosis therapy
C4' Substituted Analogues (e.g., –CO₂H, –CONHCH₃)Rat Liver: 0.0029–0.27 µMVariable (T. gondii selectivity retained)Antitumor potential in MTX-resistant models

Contemporary Research Significance and Knowledge Gaps

Despite its established biochemical efficacy, this compound resides at a crossroads of translational potential and unresolved mechanistic questions. Contemporary significance lies in three domains:

  • Antiparasitic Drug Development: It remains a template for next-generation anti-Toxoplasma agents, particularly given unmet needs in congenital and immunocompromised patient toxoplasmosis. Structural insights from its binding mode continue guiding inhibitor design against resistant DHFR mutants [1].
  • Antitumor Applications: Selected derivatives (e.g., the methylcarbamoylbenzyl analogue 14) demonstrated significant in vivo activity against methotrexate-resistant murine reticulosarcoma (M5076), suggesting repurposing potential for oncology. The role of C4' substituents in conferring antitumor efficacy without severe toxicity underscores its pharmacophoric versatility [1].
  • Molecular Recognition Studies: Crystallographic analyses of closely related salts (e.g., 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidin-1-ium 2-acetamidobenzoate) reveal intricate hydrogen-bonding networks (e.g., R₂²(8) motifs) stabilizing supramolecular assemblies. These studies provide paradigms for predicting solubility and crystallinity in pharmaceutical formulations [6].

Critical knowledge gaps persist:

  • Metabolic Stability: Data on hepatic metabolism or plasma half-life is absent, impeding pharmacokinetic optimization.
  • Cellular Transport Mechanisms: While designed for passive diffusion, involvement of novel transporters remains unexplored.
  • Resistance Mutations: Impact of clinically relevant DHFR mutations on binding affinity requires systematic study.
  • Salt/Cocrystal Engineering: Although related compounds form stable salts with carboxylic acids [6], such studies are lacking for the title compound, limiting bioavailability enhancement.

Properties

CAS Number

21813-35-4

Product Name

2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine

IUPAC Name

5-(4-chloro-3-nitrophenyl)-6-ethylpyrimidine-2,4-diamine

Molecular Formula

C12H12ClN5O2

Molecular Weight

293.71 g/mol

InChI

InChI=1S/C12H12ClN5O2/c1-2-8-10(11(14)17-12(15)16-8)6-3-4-7(13)9(5-6)18(19)20/h3-5H,2H2,1H3,(H4,14,15,16,17)

InChI Key

JUUBFXIMFOJFOF-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.